Cas no 2640903-13-3 (N-tert-butyl-1-(6-cyanopyridin-2-yl)pyrrolidine-3-carboxamide)

N-tert-butyl-1-(6-cyanopyridin-2-yl)pyrrolidine-3-carboxamide 化学的及び物理的性質
名前と識別子
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- N-tert-butyl-1-(6-cyanopyridin-2-yl)pyrrolidine-3-carboxamide
- F6752-7442
- 2640903-13-3
- AKOS040724221
- 1-(6-Cyano-2-pyridinyl)-N-(1,1-dimethylethyl)-3-pyrrolidinecarboxamide
-
- インチ: 1S/C15H20N4O/c1-15(2,3)18-14(20)11-7-8-19(10-11)13-6-4-5-12(9-16)17-13/h4-6,11H,7-8,10H2,1-3H3,(H,18,20)
- InChIKey: VYSYGWDKUCGYIO-UHFFFAOYSA-N
- SMILES: N1(C2=NC(C#N)=CC=C2)CCC(C(NC(C)(C)C)=O)C1
計算された属性
- 精确分子量: 272.16371127g/mol
- 同位素质量: 272.16371127g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 20
- 回転可能化学結合数: 3
- 複雑さ: 406
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.8
- トポロジー分子極性表面積: 69Ų
じっけんとくせい
- 密度みつど: 1.16±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 518.5±50.0 °C(Predicted)
- 酸度系数(pKa): 15.78±0.20(Predicted)
N-tert-butyl-1-(6-cyanopyridin-2-yl)pyrrolidine-3-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6752-7442-5μmol |
N-tert-butyl-1-(6-cyanopyridin-2-yl)pyrrolidine-3-carboxamide |
2640903-13-3 | 5μmol |
$94.5 | 2023-09-07 | ||
Life Chemicals | F6752-7442-5mg |
N-tert-butyl-1-(6-cyanopyridin-2-yl)pyrrolidine-3-carboxamide |
2640903-13-3 | 5mg |
$103.5 | 2023-09-07 | ||
Life Chemicals | F6752-7442-25mg |
N-tert-butyl-1-(6-cyanopyridin-2-yl)pyrrolidine-3-carboxamide |
2640903-13-3 | 25mg |
$163.5 | 2023-09-07 | ||
Life Chemicals | F6752-7442-30mg |
N-tert-butyl-1-(6-cyanopyridin-2-yl)pyrrolidine-3-carboxamide |
2640903-13-3 | 30mg |
$178.5 | 2023-09-07 | ||
Life Chemicals | F6752-7442-20μmol |
N-tert-butyl-1-(6-cyanopyridin-2-yl)pyrrolidine-3-carboxamide |
2640903-13-3 | 20μmol |
$118.5 | 2023-09-07 | ||
Life Chemicals | F6752-7442-2mg |
N-tert-butyl-1-(6-cyanopyridin-2-yl)pyrrolidine-3-carboxamide |
2640903-13-3 | 2mg |
$88.5 | 2023-09-07 | ||
Life Chemicals | F6752-7442-75mg |
N-tert-butyl-1-(6-cyanopyridin-2-yl)pyrrolidine-3-carboxamide |
2640903-13-3 | 75mg |
$312.0 | 2023-09-07 | ||
Life Chemicals | F6752-7442-1mg |
N-tert-butyl-1-(6-cyanopyridin-2-yl)pyrrolidine-3-carboxamide |
2640903-13-3 | 1mg |
$81.0 | 2023-09-07 | ||
Life Chemicals | F6752-7442-100mg |
N-tert-butyl-1-(6-cyanopyridin-2-yl)pyrrolidine-3-carboxamide |
2640903-13-3 | 100mg |
$372.0 | 2023-09-07 | ||
Life Chemicals | F6752-7442-40mg |
N-tert-butyl-1-(6-cyanopyridin-2-yl)pyrrolidine-3-carboxamide |
2640903-13-3 | 40mg |
$210.0 | 2023-09-07 |
N-tert-butyl-1-(6-cyanopyridin-2-yl)pyrrolidine-3-carboxamide 関連文献
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
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A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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5. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733
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Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
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Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
N-tert-butyl-1-(6-cyanopyridin-2-yl)pyrrolidine-3-carboxamideに関する追加情報
Introduction to N-tert-butyl-1-(6-cyanopyridin-2-yl)pyrrolidine-3-carboxamide (CAS No. 2640903-13-3)
N-tert-butyl-1-(6-cyanopyridin-2-yl)pyrrolidine-3-carboxamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 2640903-13-3, represents a promising candidate for further exploration due to its unique structural and chemical properties. The presence of multiple functional groups, including a cyanopyridine moiety and a pyrrolidine ring, makes it a versatile building block for designing novel bioactive molecules.
The N-tert-butyl substituent in the molecule not only enhances its stability but also influences its solubility and metabolic profile, making it an attractive scaffold for drug discovery. Recent advancements in medicinal chemistry have highlighted the potential of such derivatives in targeting various therapeutic pathways. The combination of these features positions N-tert-butyl-1-(6-cyanopyridin-2-yl)pyrrolidine-3-carboxamide as a valuable asset in the quest for innovative pharmaceutical solutions.
In the realm of academic research, this compound has been studied for its potential applications in modulating biological processes. The 6-cyanopyridin-2-yl group is particularly noteworthy, as cyanopyridines are known for their diverse pharmacological activities. These include anti-inflammatory, antimicrobial, and anticancer properties, which have been extensively documented in recent scientific literature. Researchers have been particularly interested in how the electronic and steric properties of this group can be leveraged to enhance binding affinity to biological targets.
The pyrrolidine ring, another key structural element, is widely recognized for its presence in numerous bioactive natural products and drug candidates. Its ability to adopt multiple conformations makes it an excellent scaffold for designing molecules with specific three-dimensional shapes that can interact favorably with biological receptors. In particular, the carboxamide functionality at the 3-position of the pyrrolidine ring adds another layer of complexity, enabling further derivatization and customization.
Recent studies have demonstrated that derivatives of N-tert-butyl-1-(6-cyanopyridin-2-yl)pyrrolidine-3-carboxamide exhibit promising pharmacokinetic profiles. These studies have focused on optimizing solubility and bioavailability, which are critical factors for the successful development of new drugs. By modifying various substituents on the molecule, researchers aim to enhance its pharmacological efficacy while minimizing potential side effects.
The compound's potential applications extend beyond traditional therapeutic areas. Its unique chemical structure makes it a suitable candidate for use in agrochemicals and material science. For instance, modified versions of this compound have shown promise in developing novel pesticides and crop protection agents. Additionally, its ability to form stable complexes with other molecules suggests applications in catalysis and material science.
The synthesis of N-tert-butyl-1-(6-cyanopyridin-2-yl)pyrrolidine-3-carboxamide involves a multi-step process that requires precise control over reaction conditions. Advanced synthetic techniques, such as transition metal catalysis and flow chemistry, have been employed to improve yield and purity. These methods not only enhance efficiency but also allow for greater scalability, making it feasible for industrial production.
Evaluation of this compound's biological activity has revealed intriguing insights into its mechanism of action. Preclinical studies have shown that it interacts with several key enzymes and receptors involved in disease pathways. For example, it has been observed to inhibit the activity of certain kinases, which are implicated in cancer progression. Furthermore, its interaction with other cellular targets suggests potential therapeutic benefits in neurological disorders.
The growing interest in this compound underscores the importance of continued research and development in medicinal chemistry. As our understanding of biological systems evolves, so does our ability to design molecules that can precisely target disease-causing mechanisms. N-tert-butyl-1-(6-cyanopyridin-2-yl)pyrrolidine-3-carboxamide stands as a testament to the innovative spirit driving advancements in this field.
In conclusion, N-tert-butyl-1-(6-cyanopyridin-2-yl)pyrrolidine-3-carboxamide (CAS No. 2640903-13-3) is a multifaceted compound with significant potential across multiple domains of research and application. Its unique structural features make it an excellent candidate for further exploration in drug discovery, agrochemicals, and material science. As research progresses, we can expect to see even more innovative uses emerge from this versatile chemical entity.
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